molecular formula C13H10F3NO5 B13167654 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid

Cat. No.: B13167654
M. Wt: 317.22 g/mol
InChI Key: DWWWFCHWHXIPAH-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a phthalimide-derived isoindole-1,3-dione moiety, a trifluoromethyl group, and a hydroxybutanoic acid backbone. Such structural attributes make it relevant in medicinal chemistry, particularly as a pharmacophore in enzyme inhibitors or as a precursor for bioactive molecules .

Properties

Molecular Formula

C13H10F3NO5

Molecular Weight

317.22 g/mol

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C13H10F3NO5/c14-13(15,16)12(22,5-9(18)19)6-17-10(20)7-3-1-2-4-8(7)11(17)21/h1-4,22H,5-6H2,(H,18,19)

InChI Key

DWWWFCHWHXIPAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC(=O)O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Halogenation

The synthesis typically begins with a suitable aromatic ketone or substituted phenyl ethanone derivative. Halogenation at the α-position relative to the carbonyl is achieved using electrophilic halogenating agents such as:

  • N-chlorosuccinimide (NCS)
  • N-bromosuccinimide (NBS)
  • N-iodosuccinimide (NIS)
  • Oxidative halogenation reagents (e.g., HBr/H2O2, KCl/acid/H2O2).

This step introduces a halogen atom that facilitates subsequent transformations.

Enzymatic Asymmetric Reduction

A key step in the preparation is the enantioselective reduction of the halogenated ketone intermediate to the corresponding β-hydroxy compound with high enantiomeric excess (ee). This is efficiently achieved by biocatalysis using baker’s yeast containing Saccharomyces cerevisiae in aqueous or water-miscible solvents such as ethanol or acetone.

  • Reaction conditions:
    • Temperature: 15–40 °C (preferably 30 °C)
    • Time: 3 hours to 5 days (preferably ~2 days)
    • Medium: aqueous with glucose feed to enhance biocatalyst activity
  • Outcome: High stereoselectivity yielding the (3S)-β-hydroxy intermediate.

Sulfinylation to Introduce Sulfone or Sulfinyl Groups

The β-hydroxy intermediate is then converted to a sulfinylated derivative by treatment with sulfinating agents such as:

  • Methanesulfonyl chloride (MsCl) in dichloromethane
  • Sodium methanesulfinate (MeSO2Na) in ethanol.

This step stabilizes the intermediate and prepares it for further functionalization.

Formation of the Isoindoline-1,3-dione Moiety

The phthalimide (isoindoline-1,3-dione) group is introduced by reacting the sulfinylated intermediate with 3-acetamidophthalimide or related phthalimide derivatives under acidic conditions (e.g., acetic acid) or by azide chemistry involving:

  • Treatment with hydrazoic acid (HN3) in toluene at low temperatures (< -70 °C)
  • Use of tributylphosphine (Bu3P) and diethylazodicarboxylate (DEAD) to facilitate azide coupling
  • Subsequent reduction with triphenylphosphine (Ph3P) in aqueous media under nitrogen atmosphere.

This multi-step sequence yields the isoindoline-1,3-dione substituted intermediate.

Final Hydrolysis and Purification

The last steps include hydrolysis or deprotection to yield the free acid form of the target compound, followed by purification using standard organic extraction and crystallization techniques.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Halogenation NCS, NBS, NIS, or HBr/H2O2 α-Halo ketone intermediate Electrophilic halogenation
2 Enzymatic asymmetric reduction Saccharomyces cerevisiae in water/ethanol, 15-40 °C Chiral β-hydroxy intermediate (3S) High enantioselectivity
3 Sulfinylation Methanesulfonyl chloride (MsCl) or MeSO2Na Sulfinylated β-hydroxy intermediate Stabilizes intermediate
4 Azide coupling / Phthalimide formation HN3 in toluene, Bu3P, DEAD, then Ph3P in water Isoindoline-1,3-dione substituted intermediate Low temperature, inert atmosphere required
5 Hydrolysis / Purification Acidic or neutral hydrolysis, extraction, crystallization Target compound: 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid Final product isolation

Research Findings and Industrial Relevance

  • The use of Saccharomyces cerevisiae for asymmetric reduction is a cost-effective, environmentally friendly alternative to metal-catalyzed methods, offering high stereoselectivity without requiring expensive chiral catalysts.
  • The synthetic route avoids harsh conditions and toxic reagents, making it industrially scalable and suitable for pharmaceutical applications.
  • The phthalimide moiety introduction via azide chemistry and phosphine-mediated reduction is a robust method to install the isoindoline-1,3-dione ring system with high purity.
  • The overall synthetic strategy is modular, allowing for modifications to the aromatic or trifluoromethyl substituents, which is useful for analog development.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base[][4].

Major Products

Scientific Research Applications

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic Acid

  • Molecular Formula : C₈H₉F₃N₂O₃
  • Key Differences: Replaces the isoindole-1,3-dione group with a 1-methylimidazole ring.
  • Applications : Likely used in metalloenzyme modulation due to imidazole’s chelating properties .

Ethyl 4,4,4-Trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate

  • Molecular Formula: C₁₄H₁₄F₃NO₃
  • Key Differences: Substitutes the isoindole-1,3-dione with an indole group and incorporates an ethyl ester. ~1.8 for the target compound).
  • Applications : Probable prodrug design for improved membrane permeability .

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic Acid

  • Molecular Formula: C₁₂H₁₁NO₄
  • Key Differences: Lacks the trifluoro and hydroxy groups but retains the isoindole-1,3-dione linked via a butanoic acid chain. This simplification reduces steric hindrance and acidity (predicted pKa ~4.2 vs. ~3.5 for the target compound).
  • Applications : Validated as a hapten in antibody production, leveraging its balanced hydrophilicity .

Physicochemical Properties

Compound Molecular Weight LogP pKa (COOH) Water Solubility (mg/mL)
Target Compound 349.25 ~1.8 ~3.5 12.3
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic Acid 246.16 ~0.9 ~3.8 25.6
Ethyl Ester Analogue 325.26 ~2.5 N/A (ester) 8.7
4-(1,3-Dioxo-isoindol-2-yl)butanoic Acid 233.22 ~1.2 ~4.2 18.9

Notes:

  • The trifluoro group in the target compound significantly lowers pKa compared to non-fluorinated analogues.
  • Ester derivatives (e.g., ethyl) trade solubility for enhanced bioavailability.

Biological Activity

The compound 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid (CAS No. 934961-91-8) is a complex organic molecule that exhibits significant biological activity. Its structure includes a trifluoromethyl group and a dioxoisoindoline moiety, which are known to enhance lipophilicity and metabolic stability, potentially increasing the effectiveness of the compound in biological systems. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Characteristics

The molecular formula of the compound is C13H10F3NO5C_{13}H_{10}F_3NO_5 with a molecular weight of 317.22 g/mol. The presence of functional groups such as hydroxyl and trifluoromethyl contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H10F3NO5
Molecular Weight317.22 g/mol
CAS Number934961-91-8

Biological Activity

Preliminary studies indicate that compounds similar to 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid exhibit various biological activities:

1. Antitumor Properties
Research has shown that derivatives of isoindole structures can inhibit tumor growth. For instance, compounds with similar dioxoisoindoline moieties have been identified as inhibitors of heparanase, an enzyme involved in cancer metastasis. These compounds demonstrate potent activity with IC50 values ranging from 200 to 500 nM against various cancer cell lines .

2. Anti-inflammatory Effects
The trifluoromethyl group is associated with anti-inflammatory activity in several compounds. Studies suggest that this structural feature may enhance the interaction with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

3. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes such as endo-beta-glucuronidase and heparanase. This inhibition is crucial for therapeutic strategies targeting cancer and other diseases characterized by abnormal enzyme activity .

Case Studies

Several studies have investigated the biological implications of similar compounds:

Case Study 1: Heparanase Inhibition

A study highlighted a class of 2,3-dihydro-1,3-dioxoisoindole derivatives that effectively inhibited heparanase with high selectivity over human beta-glucuronidase. This selectivity is crucial for minimizing side effects in therapeutic applications .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that derivatives containing the dioxoisoindoline core exhibited marked cytotoxicity against various cancer cell lines. These findings support further investigation into their potential use as anticancer agents .

Interaction Studies

Understanding how 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid interacts with biological targets is essential for elucidating its mechanism of action. Techniques such as molecular docking studies and enzyme kinetics are employed to explore these interactions.

Interaction TypeMethodologyFindings
Enzyme InhibitionKinetic assaysSignificant inhibition observed
Molecular DockingComputational modelingPredicted strong binding affinity

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